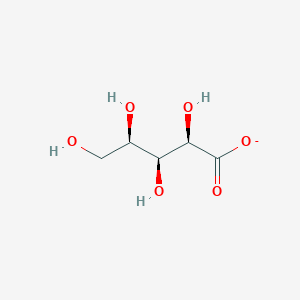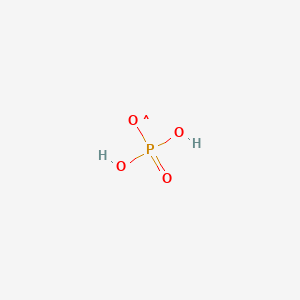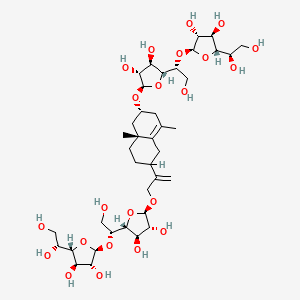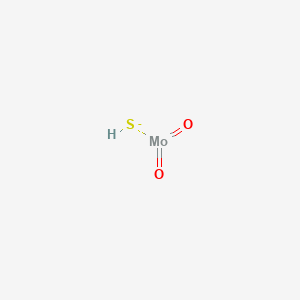
Dioxo(sulfanyl)molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxo(sulfanyl)molybdenum is an inorganic compound that belongs to the class of transition metal oxides. It consists of a central molybdenum atom in the +5 oxidation state, coordinated to two oxygen atoms and one sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: Dioxo(sulfanyl)molybdenum can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with hydrogen sulfide under controlled conditions. The reaction typically proceeds as follows:
MoO3+H2S→MoO2S+H2O
This method requires precise control of temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of molybdenum-containing ores. The ores are processed to extract molybdenum, which is then subjected to chemical reactions to produce the desired compound. The process may include steps such as roasting, leaching, and purification to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Dioxo(sulfanyl)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The sulfanyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution: Ligands such as thiolates and phosphines can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum sulfides.
Substitution: Various molybdenum complexes with different ligands.
科学的研究の応用
Dioxo(sulfanyl)molybdenum has a wide range of applications in scientific research:
作用機序
The mechanism of action of dioxo(sulfanyl)molybdenum involves its ability to participate in redox reactions. The molybdenum center can cycle between different oxidation states, facilitating the transfer of electrons and oxygen atoms. This redox activity is crucial for its catalytic properties. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
類似化合物との比較
Dioxo(molybdenum) complexes: These compounds have similar structures but may differ in the ligands attached to the molybdenum center.
Dioxo(tungsten) complexes: Tungsten analogs of dioxo(sulfanyl)molybdenum, which exhibit similar chemical properties but with tungsten as the central metal.
Uniqueness: this compound is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific catalytic applications where sulfur-containing ligands play a crucial role .
特性
分子式 |
HMoO2S- |
|---|---|
分子量 |
161.02 g/mol |
IUPAC名 |
dioxomolybdenum;sulfanide |
InChI |
InChI=1S/Mo.2O.H2S/h;;;1H2/p-1 |
InChIキー |
LMGKUBJWYNQHBP-UHFFFAOYSA-M |
SMILES |
O=[Mo]=O.[SH-] |
正規SMILES |
O=[Mo]=O.[SH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


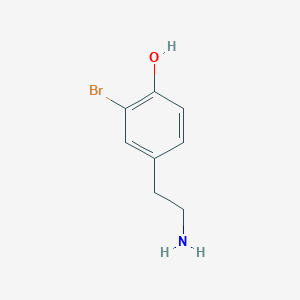

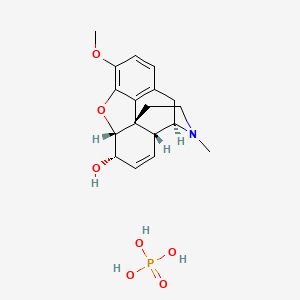
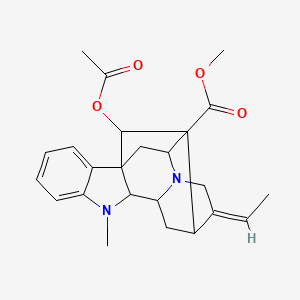

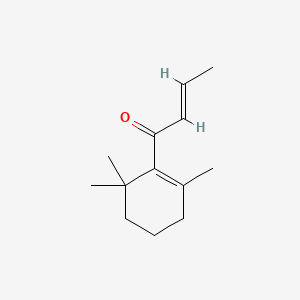
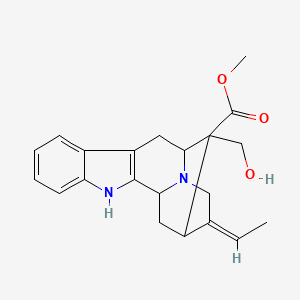
![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)
![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)
